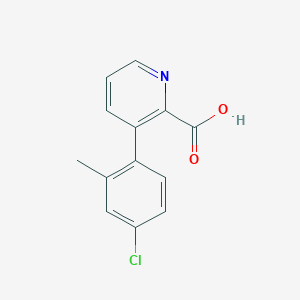

3-(4-Chloro-2-methylphenyl)picolinic acid

Description

3-(4-Chloro-2-methylphenyl)picolinic acid is a substituted picolinic acid derivative characterized by a phenyl ring bearing a chlorine atom at the para position and a methyl group at the ortho position, linked to the pyridine ring of picolinic acid. Picolinic acid derivatives are widely studied for their herbicidal, fungicidal, and enzyme-modulating activities .

Properties

IUPAC Name |

3-(4-chloro-2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-8-7-9(14)4-5-10(8)11-3-2-6-15-12(11)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVUUMVYYRXVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide (4-chloro-2-methylphenyl halide), organoboron compound (picolinic acid boronic ester), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-2-methylphenyl)picolinic acid may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)picolinic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for metal ions, forming coordination complexes that can modulate biological activities. Additionally, the compound may interact with enzymes or receptors, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Molecular and Substituent Comparison

*Lipophilicity data (log k) derived from HPLC methods as described in ; "N/A" indicates unavailable data.

Substituent Effects on Activity

- Herbicidal Activity: The presence of halogen atoms (Cl, F) and alkyl/alkoxy groups enhances herbicidal potency. For example, 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid demonstrates broad-spectrum weed control due to synergistic effects of multiple halogens and a methoxy group . In contrast, 3-(4-Chloro-2-methylphenyl)picolinic acid’s methyl group may improve soil persistence but reduce acute toxicity compared to fluorinated analogs.

- Lipophilicity : Methyl and trifluoromethyl groups increase lipophilicity, enhancing membrane permeability. The 3-(4-Chlorophenyl)picolinic acid (log k ~1.2) is less lipophilic than its methyl-substituted counterpart, suggesting differences in bioavailability .

- Pharmaceutical Potential: Amino-substituted derivatives like 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid exhibit enhanced binding to biological targets (e.g., enzymes or receptors), making them candidates for drug development .

Biological Activity

3-(4-Chloro-2-methylphenyl)picolinic acid, a compound of interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article compiles significant findings regarding its biological properties, mechanisms of action, and applications in research and medicine.

3-(4-Chloro-2-methylphenyl)picolinic acid is synthesized through a Friedel-Crafts acylation reaction involving 4-chloro-2-methylbenzene and picolinic acid. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) under controlled conditions to yield the desired product. The purification process often involves recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Biological Activities

Antimicrobial Properties

Research indicates that 3-(4-Chloro-2-methylphenyl)picolinic acid exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Antiviral Effects

In addition to antimicrobial properties, this compound has been explored for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication through mechanisms that remain to be fully elucidated. The interaction with viral proteins or host cell receptors is a potential area for further investigation.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of 3-(4-Chloro-2-methylphenyl)picolinic acid. In animal models, it has been shown to influence T-cell populations, specifically increasing the regulatory T-cell (CD4+ Treg) population while decreasing pro-inflammatory CD4+ T-cell counts. This suggests a therapeutic potential in managing inflammatory conditions and autoimmune diseases .

The biological activity of 3-(4-Chloro-2-methylphenyl)picolinic acid is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or immune responses, thereby exerting its antimicrobial and immunomodulatory effects.

- Receptor Interaction : It may bind to receptors on immune cells, modulating their activity and influencing cytokine production, which is crucial for regulating immune responses.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 3-(4-Chloro-2-methylphenyl)picolinic acid exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Immunomodulation in Mice : In a controlled experiment involving LPS-induced inflammation in mice, administration of the compound resulted in a marked increase in CD4+ Treg populations and FoxP3 expression, indicating enhanced regulatory functions within the immune system. This suggests a potential application in treating inflammatory diseases .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.